molecular formula C11H16BNO B126085 N-(Diethylboryl)benzamide CAS No. 150465-95-5

N-(Diethylboryl)benzamide

Katalognummer B126085
CAS-Nummer: 150465-95-5
Molekulargewicht: 189.06 g/mol
InChI-Schlüssel: ZKXZARVDUWXRDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Diethylboryl)benzamide, commonly known as DEBAm, is a boron-containing compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. DEBAm is a versatile compound that has been widely used in scientific research, particularly in the field of organic chemistry.

Wirkmechanismus

The mechanism of action of DEBAm is not well understood, but it is believed to act as a boron-containing Lewis acid that can form complexes with various organic compounds. This property makes it useful in organic synthesis, as it can facilitate the formation of new chemical bonds and reactions.

Biochemische Und Physiologische Effekte

While DEBAm has not been extensively studied for its biochemical or physiological effects, some studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, DEBAm has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

DEBAm has several advantages for use in laboratory experiments, including its ease of synthesis, versatility in organic synthesis, and potential for use in the development of new materials and polymers. However, one limitation of DEBAm is its relatively low stability, which can make it difficult to handle and store.

Zukünftige Richtungen

There are several potential future directions for research involving DEBAm. One area of interest is the development of new boron-containing polymers and materials using DEBAm as a building block. Additionally, further studies are needed to investigate the potential anticancer and antimicrobial properties of DEBAm. Finally, the use of DEBAm in catalysis and other chemical reactions is an area that warrants further exploration.
In conclusion, DEBAm is a boron-containing compound that has potential applications in various fields, particularly in organic synthesis and the development of new materials. While further research is needed to fully understand its mechanism of action and potential biological effects, DEBAm remains an important compound in scientific research.

Synthesemethoden

DEBAm can be synthesized using a variety of methods, including the reaction of benzoyl chloride with diethylborane, followed by the addition of ammonia. Another method involves the reaction of benzamide with triethylborane in the presence of a catalyst. The synthesis of DEBAm is relatively simple and straightforward, making it an attractive compound for research purposes.

Wissenschaftliche Forschungsanwendungen

DEBAm has been extensively studied in the field of organic chemistry due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, amino acids, and peptide derivatives. DEBAm has also been used as a reagent for the synthesis of boron-containing polymers and materials.

Eigenschaften

CAS-Nummer

150465-95-5

Produktname

N-(Diethylboryl)benzamide

Molekularformel

C11H16BNO

Molekulargewicht

189.06 g/mol

IUPAC-Name

N-diethylboranylbenzamide

InChI

InChI=1S/C11H16BNO/c1-3-12(4-2)13-11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

ZKXZARVDUWXRDQ-UHFFFAOYSA-N

SMILES

B(CC)(CC)NC(=O)C1=CC=CC=C1

Kanonische SMILES

B(CC)(CC)NC(=O)C1=CC=CC=C1

Synonyme

Benzamide, N-(diethylboryl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.